molecular formula C9H5BrFN B3027693 6-Bromo-3-fluoroquinoline CAS No. 1355583-13-9

6-Bromo-3-fluoroquinoline

Cat. No.: B3027693
CAS No.: 1355583-13-9
M. Wt: 226.04
InChI Key: INAKIXQUXLAVOP-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrFN. It belongs to the quinoline family, which is characterized by a fused benzene and pyridine ring system. The presence of both bromine and fluorine atoms in its structure makes it a valuable intermediate in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 3-fluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts (Pd/C) with bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products:

Scientific Research Applications

6-Bromo-3-fluoroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoroquinoline is primarily related to its ability to interact with biological targets such as enzymes and DNA. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. In the case of antimicrobial activity, it can interfere with DNA synthesis by stabilizing DNA-enzyme complexes, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-3-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity.

Properties

IUPAC Name

6-bromo-3-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAKIXQUXLAVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735545
Record name 6-Bromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355583-13-9
Record name 6-Bromo-3-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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